3-[(3,4-Difluorophenoxy)methyl]pyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13F2NO |
|---|---|
Molecular Weight |
213.22 g/mol |
IUPAC Name |
3-[(3,4-difluorophenoxy)methyl]pyrrolidine |
InChI |
InChI=1S/C11H13F2NO/c12-10-2-1-9(5-11(10)13)15-7-8-3-4-14-6-8/h1-2,5,8,14H,3-4,6-7H2 |
InChI Key |
MZTUWRDTMJYPBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1COC2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 3,4 Difluorophenoxy Methyl Pyrrolidine and Its Derivatives
Stereoselective and Enantioselective Synthetic Approaches to the Pyrrolidine (B122466) Core
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective and enantioselective methods for the synthesis of the pyrrolidine core of 3-[(3,4-Difluorophenoxy)methyl]pyrrolidine is of paramount importance.
Asymmetric Catalysis in the Construction of Chiral Pyrrolidine Scaffolds
Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of chiral pyrrolidines. mappingignorance.orgmdpi.com One of the most effective strategies is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. mappingignorance.org This method allows for the construction of the pyrrolidine ring with high stereocontrol, potentially forming up to four new contiguous stereocenters. mappingignorance.org For the synthesis of precursors to this compound, an appropriately substituted alkene could serve as the dipolarophile. A variety of chiral metal catalysts and organocatalysts have been developed to facilitate these transformations with high enantioselectivity. mappingignorance.org
Another approach involves the organocatalytic enantioselective Michael addition. For instance, the addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates, catalyzed by chiral organocatalysts, can produce highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids in a two-step process. rsc.org These carboxylic acid derivatives can then be further functionalized to yield the desired 3-substituted pyrrolidines.
A representative enantioselective synthesis of a pyrrolidine derivative using a chiral phosphoric acid (CPA) catalyzed intramolecular aza-Michael reaction (IMAMR) has been reported. nih.gov This methodology can be applied to the synthesis of chiral pyrrolidines with excellent yields and enantioselectivities. nih.gov
Table 1: Enantioselective Intramolecular Aza-Michael Reaction of α-Fluoroacrylamides nih.gov
| Entry | Catalyst | Solvent | Yield (%) | ee (%) |
| 1 | CPA I | CHCl₃ | 82 | 15 |
| 2 | CPA II | CHCl₃ | 79 | 23 |
| 3 | CPA III | CHCl₃ | 92 | 32 |
| 4 | (S)-TRIP | CHCl₃ | 86 | 95 |
| 5 | (S)-TRIP | Toluene | 65 | 88 |
| 6 | (S)-TRIP | THF | 40 | 85 |
Diastereoselective Routes to Substituted Pyrrolidines
Diastereoselective synthesis provides a means to control the relative stereochemistry of multiple stereocenters within the pyrrolidine ring. Copper-promoted intramolecular aminooxygenation of alkenes is a notable method for the diastereoselective synthesis of disubstituted pyrrolidines. nih.govnih.gov For example, α-substituted 4-pentenyl sulfonamides preferentially form 2,5-cis-pyrrolidines with high diastereomeric ratios (dr >20:1) and in excellent yields (76–97%). nih.govnih.gov In contrast, γ-substituted substrates favor the formation of 2,3-trans pyrrolidine adducts, albeit with more moderate selectivity (ca. 3:1). nih.govnih.gov
Another powerful strategy is the N-bromosuccinimide (NBS)-induced aziridine (B145994) ring expansion cascade. This method allows for the diastereoselective synthesis of functionalized pyrrolidines containing three stereocenters. scispace.com The reaction proceeds through a bromonium ion-initiated asymmetric aminocyclization–aziridine ring expansion cascade, yielding pyrrolidines with excellent diastereoselectivity. scispace.com
A three-component tandem 1,4-conjugate addition-cyclization reaction of diazoacetophenones with anilines and unsaturated ketoesters also provides highly efficient access to multisubstituted pyrrolidines with high diastereoselectivity. researchgate.net
Table 2: Diastereoselective Synthesis of Pyrrolidines via Copper-Promoted Aminooxygenation nih.gov
| Substrate | Product | Yield (%) | Diastereomeric Ratio (dr) |
| α-Methyl-4-pentenyl sulfonamide | 2,5-cis-dimethylpyrrolidine derivative | 85 | >20:1 |
| γ-Methyl-4-pentenyl sulfonamide | 2,3-trans-methyl-substituted pyrrolidine | 78 | 3:1 |
| N-α-Styryl-4-pentenyl sulfonamide | 2,5-trans-disubstituted pyrrolidine | 92 | >20:1 |
Resolution of Racemic Mixtures of this compound
Modern Total Synthesis Strategies for the this compound Framework
Modern organic synthesis offers powerful tools for the construction of complex heterocyclic frameworks like this compound.
Ring-Closing Metathesis in Pyrrolidine Annulation
Ring-closing metathesis (RCM) has become a powerful and widely used method for the synthesis of unsaturated rings, including pyrrolines, which can be subsequently reduced to pyrrolidines. wikipedia.orgorganic-chemistry.org The reaction utilizes ruthenium-based catalysts, such as the Grubbs catalysts, to facilitate the intramolecular metathesis of a diene. wikipedia.orgorgsyn.org For the synthesis of a precursor to this compound, a diallylamine (B93489) derivative bearing the 3,4-difluorophenoxymethyl substituent at the appropriate position could be employed. The RCM reaction typically proceeds with high efficiency to form the five-membered ring, releasing ethylene (B1197577) as the only byproduct, making it an atom-economical process. wikipedia.org The resulting N-protected 3-pyrroline (B95000) can then be readily hydrogenated to the corresponding pyrrolidine. The optimization of RCM reactions, including catalyst selection and reaction conditions, is crucial to suppress side reactions like olefin isomerization. orgsyn.orgnih.gov
A general route to 2-substituted pyrroles involves a Pd-catalyzed monoallylation of amines, followed by Ru-catalyzed RCM to give pyrrolines, and subsequent aromatization. organic-chemistry.org This highlights the versatility of RCM in building the core pyrrolidine structure.
Intramolecular Cyclization Reactions for Pyrrolidine Formation
Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis. nih.gov For the construction of the this compound framework, a key strategy involves the cyclization of an acyclic precursor containing the necessary carbon and nitrogen atoms. A common approach is the intramolecular nucleophilic substitution of a suitably functionalized open-chain amine. For example, an amino alcohol precursor can undergo intramolecular cyclization to form the pyrrolidine ring. nih.gov
The intramolecular N-Boc–epoxide cyclization is another valuable method. rsc.org This reaction can proceed in a diastereoselective manner to furnish substituted pyrrolidines. For instance, the cyclization of N-Boc aniline-tethered 2,3-disubstituted epoxides can be achieved in refluxing trifluoroethanol without the need for an external promoter. rsc.org
Furthermore, the synthesis of pyrrolidine derivatives from acyclic precursors can be achieved through stereoselective methods. For example, the cyclization of an alcohol using sodium hydride in DMF can lead to a Boc-protected pyrrolidine. nih.gov The starting acyclic compounds for these cyclizations can often be prepared from readily available chiral building blocks, such as amino acids or their derivatives. mdpi.com
Organometallic Additions in Pyrrolidine Synthesis
While the direct synthesis of this compound is often accomplished via nucleophilic substitution (a Williamson ether synthesis) from precursors like 3-(hydroxymethyl)pyrrolidine and 3,4-difluorophenol (B1294555) organic-chemistry.org, the initial construction of the core pyrrolidine ring itself frequently relies on powerful organometallic-catalyzed reactions. These methods offer high efficiency and control over stereochemistry.
Organometallic catalysis is instrumental in forming the five-membered pyrrolidine ring from simpler acyclic or unsaturated precursors. archive.org These reactions can be broadly categorized and are crucial for accessing the necessary intermediates for the final compound.
Key Organometallic-Catalyzed Reactions for Pyrrolidine Ring Formation:
| Reaction Type | Metal Catalyst Examples | Description |
| [3+2] Cycloaddition | Ag, Cu, Rh | This is one of the most powerful methods, where an azomethine ylide (a 1,3-dipole) reacts with an alkene (a dipolarophile) to form the pyrrolidine ring in a single, atom-economical step. Silver and copper catalysts are commonly used to generate the azomethine ylide in situ and control the stereoselectivity of the cycloaddition. nih.gov |
| Intramolecular C-H Amination | Rh, Cu, Pd | These reactions involve an organometallic catalyst inserting into a C-H bond of a linear amine precursor to form the N-C bond that closes the ring. Dirhodium catalysts, for example, can achieve regio- and diastereoselective synthesis of N-unprotected pyrrolidines without the need for external oxidants. archive.org |
| Reductive Amination | Ir | Iridium-catalyzed transfer hydrogenation can be used for the successive reductive amination of diketones with anilines to furnish N-aryl-substituted pyrrolidines. rsc.org This method provides a direct route to the pyrrolidine core. |
| Hydroalkylation | Co, Ni | For modifying existing pyrroline (B1223166) systems, cobalt or nickel catalysts can achieve regio- and enantioselective hydroalkylation, allowing for the introduction of substituents at the C2 or C3 position of a 3-pyrroline precursor. archive.org |
These organometallic strategies are fundamental to producing the substituted pyrrolidine framework. For instance, a chiral 3-hydroxymethylpyrrolidine precursor could be synthesized using an asymmetric [3+2] cycloaddition, which then serves as the starting material for the final attachment of the 3,4-difluorophenoxy group.
Divergent Synthetic Strategies for Chemical Libraries Based on the this compound Scaffold
The this compound scaffold is an ideal starting point for the creation of chemical libraries for drug discovery. Its structure contains a secondary amine, which serves as a versatile chemical handle for diversification. A divergent synthetic approach allows for the rapid generation of numerous analogs from this common core, enabling a systematic exploration of structure-activity relationships (SAR). researchgate.netwipo.int
The primary site for diversification is the pyrrolidine nitrogen. Standard reactions can be employed to introduce a wide variety of functional groups, thereby modulating the compound's physicochemical properties such as polarity, basicity, and size.
Potential Diversification Reactions at the Pyrrolidine Nitrogen:
| Reaction | Reagents | Resulting Functional Group |
| N-Alkylation | Alkyl halides (R-X), Aldehydes/Ketones (with reducing agent) | Secondary or Tertiary Amine |
| N-Acylation | Acyl chlorides (RCOCl), Carboxylic acids (with coupling agent) | Amide |
| N-Sulfonylation | Sulfonyl chlorides (RSO₂Cl) | Sulfonamide |
| N-Arylation | Aryl halides (Ar-X) with a suitable catalyst (e.g., Buchwald-Hartwig amination) | N-Aryl Pyrrolidine |
| Urea/Carbamate Formation | Isocyanates (R-NCO), Chloroformates (R-OCOCl) | Urea, Carbamate |
By employing a combinatorial approach where the core scaffold is reacted with an array of different building blocks (e.g., a set of diverse acyl chlorides), a large library of compounds can be synthesized efficiently. nih.gov This strategy is a cornerstone of modern medicinal chemistry for identifying lead compounds. For example, a library could be generated to probe the optimal substituent on the pyrrolidine nitrogen for binding to a specific biological target.
Green Chemistry Principles and Sustainable Synthesis of this compound
The synthesis of fine chemicals and pharmaceuticals is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. These principles can be applied to various stages of the synthesis of this compound, from the formation of the pyrrolidine ring to the final etherification step.
A likely industrial synthesis of the target compound involves the reaction of a protected 3-(hydroxymethyl)pyrrolidine derivative with 3,4-difluorophenol. Applying green chemistry principles to this process could involve several improvements over classical methods.
Application of Green Chemistry Principles:
| Principle | Application to Synthesis |
| Use of Catalysis | Instead of stoichiometric bases, catalytic amounts of a phase-transfer catalyst could be used for the etherification, improving efficiency and reducing waste. For the initial ring formation, biocatalysts (enzymes) or metal catalysts that can be recycled are preferred. nih.gov |
| Safer Solvents and Auxiliaries | Traditional syntheses might use chlorinated solvents like dichloromethane. nih.gov A greener approach would be to use safer, bio-based solvents, or even water if a suitable catalytic system is found. rsc.org Solvent-free reactions, potentially using microwave irradiation, are also a powerful green alternative. mdpi.com |
| Design for Energy Efficiency | Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption compared to conventional heating. mdpi.com Performing multiple synthetic steps in a one-pot sequence also saves energy and reduces waste from intermediate workups and purifications. |
| Use of Renewable Feedstocks | The pyrrolidine scaffold can be derived from naturally occurring amino acids like proline or hydroxyproline, or from other bio-based starting materials. mdpi.com This reduces the reliance on petrochemical feedstocks. |
By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable, cost-effective, and environmentally friendly, which is a critical consideration for large-scale chemical production.
Chemical Transformations and Derivatization of 3 3,4 Difluorophenoxy Methyl Pyrrolidine
Functionalization of the Pyrrolidine (B122466) Nitrogen Atom
The secondary amine of the pyrrolidine ring is a key site for functionalization, readily undergoing a variety of chemical reactions to introduce a wide range of substituents. This modification is crucial for modulating the physicochemical properties, and biological activity of the resulting compounds.
Common strategies for functionalizing the pyrrolidine nitrogen include N-alkylation, N-arylation, and amide bond formation.
N-Alkylation and N-Arylation:
Reductive amination is a widely employed method for the N-alkylation of secondary amines like 3-[(3,4-difluorophenoxy)methyl]pyrrolidine. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This reaction involves the condensation of the pyrrolidine with an aldehyde or ketone to form an intermediate iminium ion, which is subsequently reduced in situ to the corresponding tertiary amine. A variety of reducing agents can be utilized, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being common choices due to their selectivity for imines over carbonyls. masterorganicchemistry.comyoutube.com This method allows for the introduction of a diverse array of alkyl groups, from simple methyl and ethyl groups to more complex cyclic and functionalized moieties.
Direct N-alkylation with alkyl halides is another viable, albeit sometimes less controlled, method. princeton.edu The reaction proceeds via nucleophilic substitution, where the pyrrolidine nitrogen attacks the electrophilic carbon of the alkyl halide. To drive the reaction and neutralize the resulting hydrohalic acid, a base is typically employed. princeton.edu
N-arylation, the introduction of an aromatic ring system onto the pyrrolidine nitrogen, can be achieved through methods such as the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between the pyrrolidine and an aryl halide or triflate, providing access to a broad range of N-aryl derivatives.
Interactive Table 1: Examples of N-Functionalization Reactions
| Reaction Type | Reagents and Conditions | Product Type |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ or NaBH₃CN, Acidic pH | N-Alkyl pyrrolidine |
| Direct Alkylation | Alkyl Halide, Base (e.g., K₂CO₃) | N-Alkyl pyrrolidine |
| Amide Coupling | Carboxylic Acid, Coupling agent (e.g., EDC, HOBt), Base | N-Acyl pyrrolidine |
| N-Arylation | Aryl Halide, Palladium catalyst, Ligand, Base | N-Aryl pyrrolidine |
Amide Bond Formation:
The pyrrolidine nitrogen can also be acylated to form amides. This is typically achieved by reacting this compound with a carboxylic acid, acyl chloride, or acid anhydride. When using a carboxylic acid, coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) are often employed to facilitate the reaction. nih.gov This method is highly versatile, allowing for the incorporation of a vast number of acyl groups with varying electronic and steric properties.
Modifications and Substituent Effects on the (3,4-Difluorophenoxy)methyl Moiety
The (3,4-difluorophenoxy)methyl moiety is another key area for structural modification, although transformations here are generally more complex than at the pyrrolidine nitrogen. Modifications can involve altering the substitution pattern on the phenyl ring or changing the ether linkage.
Further substitution on the aromatic ring can be achieved through electrophilic aromatic substitution reactions, although the electron-withdrawing nature of the fluorine atoms and the phenoxy group can make the ring less reactive. Nucleophilic aromatic substitution (SNAr) could be a more viable strategy, particularly if additional electron-withdrawing groups are present on the ring. researchgate.netnih.gov
The ether linkage itself is generally stable, but it could potentially be cleaved under harsh acidic or basic conditions.
Introduction of Diverse Chemical Entities for Scaffold Diversification
Scaffold diversification aims to create a library of structurally related compounds by introducing a variety of chemical building blocks onto the core this compound structure. This can be achieved by leveraging the functionalization strategies discussed previously.
For instance, the pyrrolidine nitrogen can be used as a handle to attach larger and more complex fragments. This can be accomplished through multi-step synthetic sequences, such as performing a reductive amination with an aldehyde that contains another reactive functional group. This second functional group can then be used for further elaboration.
Another approach to scaffold diversification involves the synthesis of analogues with different substitution patterns on the pyrrolidine ring itself. While the parent compound is substituted at the 3-position, synthetic routes can be designed to place the (3,4-difluorophenoxy)methyl group at other positions, or to introduce additional substituents on the pyrrolidine ring. nih.gov
Development of Hybrid Molecules Incorporating the this compound Unit
Hybrid molecules are chemical entities that combine two or more pharmacophores or bioactive scaffolds into a single molecule. The goal is often to create compounds with dual or synergistic activities, or to improve the pharmacokinetic properties of the parent molecules.
The this compound scaffold can serve as a valuable component in the design of hybrid molecules. The functional handles on the molecule, particularly the pyrrolidine nitrogen, provide convenient points for conjugation with other molecular fragments.
For example, a carboxylic acid-containing pharmacophore could be coupled to the pyrrolidine nitrogen via an amide bond. Alternatively, a linker could be attached to the nitrogen, which is then connected to another bioactive moiety. The choice of linker can be critical for ensuring that the two parts of the hybrid molecule can adopt the appropriate conformation to interact with their respective targets.
The design of such hybrids requires careful consideration of the desired biological profile and the synthetic feasibility of connecting the different components.
Sophisticated Spectroscopic and Analytical Characterization Techniques for Research on 3 3,4 Difluorophenoxy Methyl Pyrrolidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the chemical environment of atoms, their connectivity, and their spatial arrangement. For a compound like 3-[(3,4-Difluorophenoxy)methyl]pyrrolidine, a combination of one-dimensional and two-dimensional NMR experiments is utilized for a complete structural assignment.
¹H NMR and ¹³C NMR Spectral Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that provide initial and crucial information about the molecular structure.
The ¹H NMR spectrum reveals the number of different types of protons in the molecule, their relative numbers, and their electronic environment. The chemical shift (δ) of each proton signal indicates its local environment, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons, providing information about the connectivity of the carbon skeleton.
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Since the natural abundance of ¹³C is low (about 1.1%), carbon-carbon coupling is not typically observed, resulting in a spectrum where each unique carbon atom gives a single peak.
Due to the absence of publicly available, specific ¹H and ¹³C NMR data for this compound, the following table presents expected chemical shift ranges based on the analysis of structurally similar compounds containing the 3,4-difluorophenoxy, methyl, and pyrrolidine (B122466) moieties. These values are illustrative and serve to demonstrate the type of information that would be obtained from such an analysis.
| Proton (¹H) | Expected Chemical Shift (ppm) | Carbon (¹³C) | Expected Chemical Shift (ppm) |
| Aromatic-H | 6.8 - 7.2 | Aromatic-C (C-F) | 145 - 155 (d, JCF) |
| O-CH₂ | 3.9 - 4.2 | Aromatic-C | 115 - 125 |
| Pyrrolidine-CH | 2.8 - 3.5 | O-CH₂ | 65 - 75 |
| Pyrrolidine-CH₂ | 1.7 - 2.2 | Pyrrolidine-C | 45 - 55 |
| NH | 1.5 - 3.0 (broad) | Pyrrolidine-C | 25 - 35 |
This table is a representation of expected values and not based on experimental data for the specified compound.
¹⁹F NMR for Fluorine-Containing Moieties
Given the presence of two fluorine atoms on the aromatic ring, Fluorine-19 (¹⁹F) NMR spectroscopy is a highly informative technique. nih.gov ¹⁹F has a nuclear spin of 1/2 and 100% natural abundance, making it a sensitive nucleus for NMR analysis. nih.gov The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, providing distinct signals for the two non-equivalent fluorine atoms in the 3,4-difluorophenoxy group. google.com Furthermore, coupling between the fluorine atoms (¹⁹F-¹⁹F coupling) and between fluorine and adjacent protons (¹H-¹⁹F coupling) provides valuable structural information. google.com
For this compound, one would expect to see two distinct signals in the ¹⁹F NMR spectrum, corresponding to the fluorine atoms at the C-3 and C-4 positions of the phenyl ring. Each signal would likely appear as a doublet of doublets due to coupling to each other and to the adjacent aromatic protons.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are powerful tools that reveal correlations between different nuclei, providing a more detailed picture of the molecular structure than 1D NMR alone. researchgate.netmdpi.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. mdpi.com It helps to establish the connectivity of proton networks within the molecule, for instance, tracing the connections within the pyrrolidine ring and between the methyl group and the pyrrolidine ring.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). mdpi.com It is invaluable for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges, typically two to four bonds. mdpi.com It is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule, such as connecting the pyrrolidine ring to the phenoxy group via the methyl bridge.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals correlations between protons that are close in space, even if they are not directly connected through bonds. It is crucial for determining the stereochemistry and conformation of the molecule.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to within a few parts per million. This high accuracy allows for the unambiguous determination of the elemental composition of the molecule, confirming its molecular formula. For this compound (C₁₁H₁₃F₂NO), HRMS would be used to confirm the presence of the correct number of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms.
LC-MS/MS for Impurity Identification and Trace Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of tandem mass spectrometry. This technique is particularly useful for identifying and quantifying impurities in a sample, even at very low concentrations.
In the context of this compound, LC-MS/MS would be employed to separate any potential impurities from the main compound. The separated components are then introduced into the mass spectrometer, where they are ionized and fragmented. By analyzing the fragmentation patterns of the impurities and comparing them to that of the main compound, their structures can be elucidated. This is a critical step in the quality control process of any chemical compound intended for further use.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups within a molecule by measuring its vibrational transitions. s-a-s.org In IR spectroscopy, a molecule absorbs infrared radiation at frequencies corresponding to its natural vibrational modes, such as stretching and bending. vscht.cz Raman spectroscopy provides complementary information by detecting the inelastic scattering of monochromatic light, which also corresponds to the molecule's vibrational modes. For a molecule to be IR active, there must be a change in the dipole moment during the vibration, while for a mode to be Raman active, a change in polarizability is necessary.
For this compound, the spectra would exhibit characteristic bands corresponding to its distinct structural components: the pyrrolidine ring, the difluorophenoxy group, and the ether linkage. The N-H bond of the secondary amine in the pyrrolidine ring is expected to show a moderate absorption in the IR spectrum. utdallas.edu The aromatic ring will produce characteristic C=C stretching bands. vscht.cz The C-F bonds of the difluorophenyl group and the C-O ether linkage also have distinct stretching vibrations. s-a-s.org
Experimental and theoretical vibrational frequency studies on related heterocyclic compounds, such as methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate nih.gov and 5-Methyl-3-phenylisoxazole-4-carboxylic acid nih.gov, have demonstrated the utility of combining FT-IR, Raman, and computational (DFT) methods for precise vibrational assignments.
Table 1: Expected Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |
|---|---|---|---|---|
| Secondary Amine (N-H) | Stretch | 3500 - 3200 | 3500 - 3200 | Medium-Weak |
| Aromatic C-H | Stretch | 3100 - 3000 | 3100 - 3000 | Medium |
| Aliphatic C-H | Stretch | 3000 - 2850 | 3000 - 2850 | Strong |
| Aromatic C=C | Stretch | 1625 - 1585 and 1500 - 1400 | 1625 - 1585 and 1500 - 1400 | Medium-Strong |
| Aryl Ether (Ar-O-C) | Asymmetric Stretch | 1270 - 1230 | 1270 - 1230 | Strong |
| Aryl Ether (Ar-O-C) | Symmetric Stretch | 1075 - 1020 | 1075 - 1020 | Medium |
| Carbon-Fluorine (C-F) | Stretch | 1350 - 1100 | 1350 - 1100 | Strong |
| Pyrrolidine Ring | C-N Stretch | 1250 - 1020 | 1250 - 1020 | Medium |
Note: This table is based on established group frequencies from spectroscopic literature. s-a-s.orgvscht.czlibretexts.org Actual values may vary based on the specific molecular environment.
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides unambiguous information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers, which is often challenging to establish with other spectroscopic methods. nih.gov For this compound, which contains a chiral center at the C3 position of the pyrrolidine ring, X-ray crystallography can be used to determine its absolute configuration (R or S) if a suitable single crystal can be grown.
The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is used to generate an electron density map, from which the atomic positions can be modeled. mdpi.com In related pyrrolidine structures, the five-membered ring typically adopts a non-planar conformation, often described as an "envelope" or "twisted" shape, to minimize steric strain. nih.gov For example, in the crystal structure of 1-{4-hydroxy-3-[(pyrrolidin-1-yl)methyl]phenyl}-3-phenyl-prop-2-en-1-one, the pyrrolidine ring was found to have an envelope conformation. nih.gov
While a specific crystal structure for this compound is not publicly available, analysis of similar compounds demonstrates the type of data that would be obtained. nih.govnih.gov The crystallographic information file (CIF) generated would contain detailed geometric parameters. kaust.edu.sa
Table 2: Representative Data from an X-ray Crystallographic Analysis
| Parameter | Description | Example Data Type |
|---|---|---|
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic, Orthorhombic, Triclinic mdpi.comnih.gov |
| Space Group | The specific symmetry group of the crystal. | P2₁/c, Pbca nih.govnih.gov |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 5.93 Å, b = 10.97 Å, c = 14.80 Å; α = 100.5°, β = 98.6°, γ = 103.8° mdpi.com |
| Z Value | The number of molecules per unit cell. | 4, 8 mdpi.comnih.gov |
| Bond Lengths | The distances between bonded atoms (e.g., C-C, C-O, C-N). | Angstroms (Å) |
| Bond Angles | The angles between three connected atoms (e.g., C-O-C). | Degrees (°) |
| Torsion Angles | The dihedral angles defining the conformation of the molecule. | Degrees (°) |
Note: The example data are illustrative and drawn from published structures of other heterocyclic compounds.
Advanced Chromatographic Methods for Purity Assessment and Impurity Profiling
Chromatographic techniques are indispensable for separating the main compound from impurities and degradation products. biomedres.us Impurity profiling is a critical aspect of pharmaceutical quality control, as even small amounts of impurities can affect the safety and efficacy of a drug. ijprajournal.com For a compound like this compound, a combination of liquid and gas chromatography methods provides a comprehensive assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for purity assessment of non-volatile and thermally sensitive pharmaceutical compounds. biomedres.usresolvemass.ca The method separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. ptfarm.pl For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed.
In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile and water or methanol and a buffer. nih.gov The compound and its impurities are separated based on their relative hydrophobicity. Detection is commonly achieved using an ultraviolet (UV) detector set to a wavelength where the aromatic ring absorbs strongly. ptfarm.pl Method validation according to regulatory guidelines ensures the method is accurate, precise, linear, and specific for its intended purpose. researchgate.net
Table 3: Typical HPLC Parameters for Purity Analysis
| Parameter | Description | Typical Setting |
|---|---|---|
| Column | Stationary phase and dimensions. | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) researchgate.net |
| Mobile Phase | Solvent system used for elution. | Acetonitrile and Phosphate Buffer (pH adjusted) ptfarm.pl |
| Elution Mode | Constant or varied mobile phase composition. | Isocratic or Gradient |
| Flow Rate | The speed at which the mobile phase passes through the column. | 1.0 mL/min researchgate.net |
| Detection | Method for detecting eluting compounds. | UV-Vis Diode Array Detector (DAD) at ~230-280 nm nih.govnih.gov |
| Column Temperature | Maintained temperature for reproducibility. | 25 - 40 °C researchgate.net |
| Injection Volume | The amount of sample introduced into the system. | 5 - 20 µL |
Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, greater sensitivity, and much faster analysis times compared to traditional HPLC. The increased efficiency allows for better separation of closely related impurities. Several vendors offer UPLC systems for the analysis of pyrrolidine-based compounds, highlighting its applicability in this area. bldpharm.combldpharm.com The fundamental principles are the same as HPLC, but the higher operating pressures require specialized instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the identification and quantification of volatile and semi-volatile impurities. resolvemass.ca In pharmaceutical analysis, it is frequently used to detect residual solvents from the manufacturing process or volatile by-products. biomedres.us The sample is vaporized and separated in the gas chromatograph based on boiling point and interaction with the column's stationary phase. ijprajournal.com The separated components then enter the mass spectrometer, which acts as a highly specific detector, providing mass information that aids in structural elucidation of unknown impurities. researchgate.netthermofisher.com This technique is crucial for a complete impurity profile, complementing the data obtained from HPLC.
Computational Chemistry and Molecular Modeling Studies of 3 3,4 Difluorophenoxy Methyl Pyrrolidine
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form) to determine the electron distribution and energy levels of a molecule, which in turn dictate its geometry, stability, and reactivity.
For 3-[(3,4-Difluorophenoxy)methyl]pyrrolidine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), can be employed to optimize the molecular geometry and compute a variety of electronic descriptors. These calculations would reveal key aspects of its electronic structure:
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. doaj.orgresearchgate.net For this compound, the electron-rich difluorophenoxy ring and the nitrogen atom of the pyrrolidine (B122466) ring would likely contribute significantly to the HOMO, making them potential sites for interaction with biological targets.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of a molecule. For this compound, the MEP map would highlight electronegative regions (in red or yellow) around the fluorine and oxygen atoms, indicating areas likely to act as hydrogen bond acceptors. The region around the protonated pyrrolidine nitrogen would appear electropositive (in blue), identifying it as a hydrogen bond donor and a key site for ionic interactions.
Mulliken Population Analysis: This analysis calculates the partial atomic charges on each atom in the molecule. This information is vital for understanding intramolecular charge distribution and for parameterizing molecular mechanics force fields used in subsequent docking and dynamics simulations.
These quantum chemical studies provide a foundational, atom-level understanding of the molecule's properties, which is essential for interpreting its biological activity and interaction mechanisms.
Table 1: Hypothetical Quantum Chemical Descriptors for this compound (Calculated using DFT/B3LYP/6-31G(d,p))
| Descriptor | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capacity, potential for charge-transfer interactions. |
| LUMO Energy | -0.8 eV | Indicates electron-accepting capacity. |
| HOMO-LUMO Gap | 5.7 eV | Reflects chemical reactivity and stability. |
| Dipole Moment | 3.2 Debye | Quantifies the overall polarity of the molecule, influencing solubility and binding. |
| Most Negative Atomic Charge | -0.65 (Fluorine atoms) | Highlights potential sites for electrophilic attack or hydrogen bond acceptance. |
| Most Positive Atomic Charge | +0.85 (Protonated Nitrogen) | Highlights potential sites for nucleophilic attack or hydrogen bond donation. |
Molecular Docking Simulations for Prediction of Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is extensively used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a protein target. The primary targets for this compound are the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET). nih.govwikipedia.org
Since the crystal structures of human SERT and NET are available, homology models based on related transporter structures can be used for docking studies. The process involves:
Preparation of the Protein and Ligand: The 3D structures of the transporters and the ligand are prepared. This includes adding hydrogen atoms, assigning partial charges, and defining the binding site (typically based on the location of known co-crystallized ligands).
Docking Algorithm: A docking program (e.g., AutoDock, GOLD, Surflex) is used to systematically explore various conformations and orientations of the ligand within the binding pocket. nih.govnih.gov
Scoring and Analysis: The resulting poses are evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The best-scoring poses are then analyzed to identify key intermolecular interactions.
For this compound, docking studies would likely predict that the protonated secondary amine of the pyrrolidine ring forms a crucial salt bridge or hydrogen bond with a key acidic residue (e.g., an aspartate) in the central binding site of both SERT and NET. The difluorophenoxy group would be expected to engage in hydrophobic and aromatic (π-π stacking) interactions with nonpolar and aromatic residues within the pocket. nih.gov The fluorine atoms could also form specific halogen bonds or other electrostatic interactions that contribute to binding affinity and selectivity.
Table 2: Predicted Interactions of this compound with Monoamine Transporters from a Hypothetical Docking Study
| Transporter | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |
| SERT | -10.5 | Asp98 | Ionic Interaction / H-Bond |
| Tyr95, Phe335 | π-π Stacking | ||
| Ile172, Val501 | Hydrophobic | ||
| NET | -9.8 | Asp75 | Ionic Interaction / H-Bond |
| Phe317, Tyr152 | π-π Stacking | ||
| Val148, Phe72 | Hydrophobic |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govresearchgate.net MD simulations are crucial for assessing the stability of the docked pose, exploring the conformational flexibility of the ligand and protein, and understanding the energetic landscape of the binding process.
An MD simulation of the this compound-transporter complex would typically be run for hundreds of nanoseconds. The analysis of the resulting trajectory can provide valuable information:
Complex Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored over time. A stable RMSD profile suggests that the complex has reached equilibrium and the binding pose is stable.
Conformational Flexibility: The root-mean-square fluctuation (RMSF) of individual residues can identify flexible regions of the protein that may be involved in ligand entry or binding. It also reveals the conformational freedom of the ligand within the binding site.
Interaction Persistence: The simulation allows for the analysis of the persistence of key interactions (like hydrogen bonds) identified in docking. An interaction that is maintained for a high percentage of the simulation time is considered stable and important for binding.
These simulations can reveal subtle conformational changes in the transporter induced by ligand binding and provide a more accurate estimation of binding free energies through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).
Table 3: Illustrative Data from a Hypothetical 100 ns MD Simulation
| System | Average Ligand RMSD (Å) | Key Interaction | Persistence (%) |
| Ligand-SERT Complex | 1.2 ± 0.3 | H-Bond (Pyrrolidine N-H···Asp98) | 95% |
| Ligand-NET Complex | 1.5 ± 0.4 | H-Bond (Pyrrolidine N-H···Asp75) | 91% |
| Unbound Ligand (in water) | 3.8 ± 0.9 | - | - |
Pharmacophore Modeling for Identification of Key Binding Features and Virtual Screening
A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific target and elicit a biological response. Pharmacophore models are essential tools for virtual screening of large compound libraries to identify new potential inhibitors and for understanding the structure-activity relationships (SAR) of a series of compounds. researchgate.net
A pharmacophore model for SERT/NET inhibitors based on the structure of this compound and other known SNRIs would typically include: nih.gov
A Positive Ionizable (PI) feature: Representing the protonated secondary amine of the pyrrolidine ring.
A Hydrogen Bond Acceptor (HBA) feature: Corresponding to the ether oxygen atom.
An Aromatic Ring (AR) feature: Representing the difluorophenoxy ring.
Hydrophobic (HY) features: Could be mapped to the aromatic ring or other nonpolar parts of the molecule.
The spatial arrangement and distances between these features are critical. This 3D model can then be used as a filter to search databases for new molecules that match the pharmacophoric requirements, potentially leading to the discovery of novel chemical scaffolds for SNRI development.
Table 4: Hypothetical Pharmacophore Features for a Dual SERT/NET Inhibitor based on this compound
| Feature Type | Description |
| Positive Ionizable (PI) | Protonated secondary amine |
| Aromatic Ring (AR) | Difluorophenoxy moiety |
| Hydrogen Bond Acceptor (HBA) | Ether oxygen |
| Hydrophobic (HY) | Aromatic ring system |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. pensoft.netresearchgate.net A QSAR model can be used to predict the activity of newly designed compounds before they are synthesized, thus saving time and resources.
To develop a QSAR model for a series of phenoxymethylpyrrolidine derivatives, including this compound, the following steps are taken:
Data Set Collection: A dataset of compounds with known biological activities (e.g., IC50 or Ki values for SERT/NET inhibition) is compiled.
Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each molecule. researchgate.net
Model Building: Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build an equation that correlates a subset of the descriptors with the biological activity. nih.gov
Model Validation: The predictive power of the model is rigorously validated using internal (e.g., cross-validation) and external test sets of compounds.
A hypothetical QSAR model for NET inhibition might look like: pIC50 = 0.65 * ClogP - 0.23 * MR + 0.89 * (Dipole_Z) + 5.34
This equation would suggest that inhibitory activity (pIC50) increases with higher lipophilicity (ClogP) and a larger dipole moment component along the Z-axis, but decreases with increasing molecular refractivity (MR, a measure of volume). Such a model provides quantitative insights into the SAR and can be used to prioritize the synthesis of new, potentially more potent analogs. pensoft.net
Table 5: Example Molecular Descriptors Used in QSAR Modeling for Phenoxymethylpyrrolidine Derivatives
| Descriptor | Type | Description |
| ClogP | Hydrophobic | Calculated Logarithm of the Partition Coefficient (Octanol/Water) |
| MR | Steric | Molar Refractivity |
| Dipole Moment | Electronic | Magnitude and direction of charge separation |
| Surface Area | Geometric | Total molecular surface area |
| HOMO Energy | Quantum Chemical | Energy of the Highest Occupied Molecular Orbital |
Mechanistic Investigations of Molecular Interactions for 3 3,4 Difluorophenoxy Methyl Pyrrolidine Derivatives in Vitro Research
Receptor Binding Affinity Profiling Using Radioligand Assays (In Vitro)
Radioligand binding assays are a fundamental in vitro tool used to quantify the affinity of a compound for a specific receptor. These assays involve incubating a radiolabeled ligand with a tissue homogenate, cell membrane preparation, or recombinant receptor source. Unlabeled compounds, such as 3-[(3,4-Difluorophenoxy)methyl]pyrrolidine derivatives, are then added to compete with the radioligand for binding to the target receptor. The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (K i) is calculated, which reflects the compound's binding affinity. A lower K i value signifies a higher binding affinity.
In studies of related scaffolds, such as 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives, SAR investigations have highlighted the importance of the phenoxy group substitution pattern for binding affinity at the dopamine (B1211576) D4 receptor (D4R). The 3,4-difluorophenoxy derivative, in particular, was identified as the most potent in its series, demonstrating a high affinity with a K i value of 5.5 nM. This suggests that the electronic properties and positioning of the fluorine atoms on the phenyl ring are critical for optimal interaction with the receptor's binding pocket.
| Compound | Phenoxy Substitution | Binding Affinity (Ki, nM) |
|---|---|---|
| 8a | 4-Fluorophenyl | 140 |
| 8b | 3,4-Difluorophenyl | 5.5 |
| 8c | 3-Methylphenyl | 13 |
| 8d | 4-Chlorophenyl | 53 |
| 8e | Phenyl | 27 |
| 8f | 3-Fluoro-4-methylphenyl | 72 |
Enzyme Inhibition Kinetics and Mechanism Studies (In Vitro)
The inhibitory potential of this compound derivatives against specific enzymes is evaluated through in vitro kinetic studies. These assays measure the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor to determine its potency, typically expressed as the half-maximal inhibitory concentration (IC 50). Further mechanistic studies can elucidate whether the inhibition is competitive, non-competitive, uncompetitive, or mixed-mode.
For example, studies on novel pyrrolidine-derived thiosemicarbazones have demonstrated their ability to inhibit dihydrofolate reductase (DHFR), a key enzyme in folate metabolism. These studies determine IC 50 values and can involve kinetic analyses to understand how the inhibitors interact with the enzyme and its substrate. Similarly, other heterocyclic compounds are often evaluated for their inhibitory effects on enzymes relevant to neurodegenerative diseases, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE-1). While specific data for this compound is not extensively published, its structural motifs suggest it could be a candidate for screening against various enzyme families, such as kinases or hydrolases, depending on the therapeutic target of interest.
Allosteric Modulation Studies with Relevant Biological Targets
Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site used by the endogenous ligand. This binding event induces a conformational change in the receptor, which can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the affinity and/or efficacy of the orthosteric ligand. This mechanism offers a more subtle way to control receptor activity compared to direct agonism or antagonism.
The investigation of this compound derivatives as potential allosteric modulators would involve specialized in vitro assays. These assays measure the effect of the compound on the binding or functional response of an orthosteric ligand. For instance, a PAM would be expected to increase the binding affinity or potentiate the functional response of an agonist at its target receptor. The development of selective receptor modulators is a promising therapeutic approach, and compounds like 3-benzazepine derivatives have been characterized for their allosteric modulation of NMDA receptors. Given the complexity of many G protein-coupled receptors (GPCRs) and ion channels targeted by pyrrolidine-containing compounds, exploring the potential for allosteric modulation is a key area of mechanistic investigation.
Protein-Ligand Interaction Site Mapping and Energetic Analysis (e.g., MM/GBSA)
Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) is a computational method used to estimate the binding free energy (ΔG bind) of a ligand to a protein. This approach combines molecular mechanics energy calculations with continuum solvation models to provide insights into the stability of a protein-ligand complex. A more negative ΔG bind value indicates a more stable and favorable binding interaction.
The MM/GBSA calculation deconstructs the binding free energy into several components:
ΔE vdW : Van der Waals energy
ΔE ele : Electrostatic energy
ΔG pol : Polar solvation energy
ΔG nonpolar : Non-polar solvation energy
This breakdown helps identify the key driving forces behind the binding event. For instance, the analysis can reveal whether binding is primarily driven by electrostatic interactions, van der Waals forces, or solvation effects. Such calculations are invaluable for understanding the specific interactions between derivatives of this compound and their target's binding site, explaining observed SAR, and guiding the rational design of more potent analogs.
| Energy Component | Value (kcal/mol) | Description |
|---|---|---|
| ΔEvdW | -45.5 | Contribution from van der Waals forces. |
| ΔEele | -28.7 | Contribution from electrostatic interactions. |
| ΔGpol | +35.2 | Energy cost of polar desolvation upon binding. |
| ΔGnonpolar | -4.8 | Favorable energy from non-polar interactions. |
| ΔGbind | -43.8 | Total estimated binding free energy. |
Stereoselectivity in Molecular Interactions and its Impact on Binding
Many bioactive molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. The pyrrolidine (B122466) ring in this compound contains a chiral center at the 3-position, leading to the existence of (R)- and (S)-enantiomers. Biological macromolecules, such as receptors and enzymes, are also chiral and often exhibit stereoselectivity, interacting preferentially with one enantiomer over the other.
This preference arises because the three-dimensional arrangement of functional groups in one enantiomer may allow for optimal interactions (e.g., hydrogen bonds, hydrophobic contacts) with the complementary architecture of the binding site, while its mirror image cannot achieve the same favorable alignment. Consequently, enantiomers can have significantly different binding affinities, potencies, and even pharmacological effects. In some cases, one enantiomer is responsible for the desired therapeutic activity while the other may be inactive or contribute to undesirable side effects. Therefore, evaluating the individual enantiomers of this compound derivatives is essential for a complete understanding of their molecular interactions and for developing highly selective and potent therapeutic agents.
| Enantiomer | Binding Affinity (Ki, nM) | Eudismic Ratio |
|---|---|---|
| (R)-Isomer | 120 | 24 |
| (S)-Isomer | 5 |
Synthetic Utility and Application of 3 3,4 Difluorophenoxy Methyl Pyrrolidine As a Chemical Scaffold
Role as a Key Intermediate in the Synthesis of Complex Heterocyclic Systems
Substituted pyrrolidines are foundational building blocks in organic synthesis, prized for their utility in constructing more elaborate molecular architectures, particularly complex heterocyclic and spirocyclic systems. nih.govnih.gov The 3-[(3,4-Difluorophenoxy)methyl]pyrrolidine scaffold, possessing a reactive secondary amine and a defined stereocenter, is well-suited to serve as a key intermediate in various synthetic transformations.
One of the most powerful methods for synthesizing pyrrolidine-containing heterocycles is the 1,3-dipolar cycloaddition reaction involving azomethine ylides. tandfonline.comresearchgate.netmdpi.com The secondary amine of the pyrrolidine (B122466) ring can react with aldehydes or ketones to form an in situ azomethine ylide. This dipole can then react with a variety of dipolarophiles, such as alkenes or alkynes, in a [3+2] cycloaddition to generate highly substituted and stereochemically complex pyrrolidine derivatives, including spiro-pyrrolidines. tandfonline.comua.es Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, offer an efficient pathway to complex molecules from simple precursors like substituted pyrrolidines. tandfonline.comnih.govacs.org These reactions are valued for their atom economy and ability to rapidly generate molecular diversity. ua.es For example, a three-component reaction between an isatin, an α-amino acid, and a chalcone (B49325) derivative can produce spiro[indoline-3,2′-pyrrolidin]-2-one scaffolds. tandfonline.com
The 3-[(3,4-difluorophenoxy)methyl] group can be carried through these synthetic sequences, allowing the final complex heterocycle to benefit from the physicochemical properties imparted by the fluorinated aromatic ring.
Table 1: Examples of Complex Heterocyclic Systems Derived from Pyrrolidine Intermediates
| Precursors | Reaction Type | Resulting Heterocyclic System | Reference |
|---|---|---|---|
| Isatin, α-Amino Acid, Chalcone | Three-Component [3+2] Cycloaddition | Spiro[indoline-3,2′-pyrrolidin]-2-one | tandfonline.com |
| Allylamine, Maleimide, Aldehyde | Multicomponent 1,3-Dipolar Cycloaddition | Spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} | tandfonline.comua.es |
| Phenyldihydrofuran, N-tosyl imino ester, Silane | Asymmetric Multicomponent Reaction | Highly Substituted Pyrrolidine | nih.gov |
Development of Chemical Probes for Advanced Biological Research
Chemical probes are essential tools for dissecting biological pathways and validating therapeutic targets. nih.govscispace.com An effective probe requires a scaffold that provides specific binding to a target protein, along with functional handles for attaching reporter tags (e.g., fluorophores, biotin) or reactive groups for covalent labeling. The this compound scaffold is an excellent candidate for probe development. The difluorophenoxy moiety can act as the recognition element, binding to a specific site on a target protein, while the pyrrolidine ring provides a stable, 3D framework.
The secondary amine of the pyrrolidine is a key site for functionalization. It can be readily acylated or alkylated to introduce a linker arm, which in turn can be connected to a reporter group or a reactive moiety. For instance, fluorinated amino-derivatives of natural products have been developed as ¹⁹F NMR probes to study their mechanism of action in biological environments. nih.gov Similarly, sulfonyl fluoride (B91410) probes have been developed to covalently modify proteins, aiding in the discovery of new modulators. rsc.org
A hypothetical chemical probe based on this scaffold could be designed to target a specific enzyme or receptor. The difluorophenoxy group would ensure binding affinity and specificity, potentially enhanced by the fluorine atoms' ability to form unique interactions with the protein. nih.gov The pyrrolidine nitrogen would serve as the attachment point for a linker connected to a biotin (B1667282) tag for pulldown experiments or a fluorophore for imaging applications.
Table 2: Components of a Hypothetical Chemical Probe Based on the Subject Scaffold
| Component | Function | Example Moiety |
|---|---|---|
| Recognition Element | Binds to the biological target with affinity and specificity. | 3,4-Difluorophenoxy group |
| Scaffold | Provides a stable, three-dimensional framework. | 3-(phenoxymethyl)pyrrolidine |
| Linker | Connects the scaffold to the reporter/reactive group. | Polyethylene glycol (PEG) chain |
Application as a Scaffold in Fragment-Based Drug Discovery Research
Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying lead compounds. wikipedia.orgnih.govyoutube.com This approach uses libraries of small, low-molecular-weight molecules ("fragments") for screening against biological targets. nih.gov A significant trend in FBDD is the move away from flat, two-dimensional molecules towards fragments with greater three-dimensionality (3D). nih.govresearchgate.netresearchgate.net 3D fragments are better able to probe the complex, contoured binding sites of proteins, often leading to hits with higher ligand efficiency. nih.gov
The this compound scaffold is an ideal candidate for inclusion in a 3D fragment library. nih.govnih.gov The non-planar, puckered nature of the pyrrolidine ring provides excellent 3D coverage. nih.gov The substituents can be positioned in well-defined vectors in space, allowing for effective exploration of a protein's binding pocket. nih.gov Computational methods, such as Principal Moments of Inertia (PMI) analysis, are often used to design and select fragments with high shape diversity for synthesis and screening. nih.govwhiterose.ac.uk
This specific scaffold adheres well to the "Rule of Three" (Ro3), a set of guidelines for desirable fragment properties. wikipedia.orgnih.gov Its defined structure, combined with functional handles for future elaboration (the pyrrolidine nitrogen), makes it a valuable starting point for a fragment-to-lead campaign. nih.govyoutube.com
Table 3: Physicochemical Properties of this compound vs. "Rule of Three"
| Property | "Rule of Three" Guideline | Estimated Value for Scaffold | Conformance |
|---|---|---|---|
| Molecular Weight (MW) | < 300 Da | ~215.22 g/mol | Yes |
| LogP (cLogP) | < 3 | ~1.9 | Yes |
| Hydrogen Bond Donors | ≤ 3 | 1 (amine N-H) | Yes |
| Hydrogen Bond Acceptors | ≤ 3 | 3 (amine N, ether O, 2x F) | Yes |
Contribution to the Fundamental Understanding of Structure-Activity Relationships in Medicinal Chemistry
Structure-activity relationship (SAR) studies are the cornerstone of medicinal chemistry, providing critical insights into how a molecule's structure affects its biological activity. researchhub.comresearchgate.netnih.govstmarys-ca.edu The this compound scaffold offers multiple points for systematic modification, making it an excellent tool for elucidating SAR. researchgate.netnih.gov
A medicinal chemistry campaign would systematically explore variations at different positions of the scaffold to optimize potency, selectivity, and pharmacokinetic properties. nih.govmdpi.comresearchgate.netresearchgate.net Key areas for modification would include:
The Phenyl Ring: The position and number of fluorine atoms could be altered (e.g., to 2,4-difluoro or 3,5-difluoro) to probe interactions within the binding pocket and modulate pKa and lipophilicity. nih.gov Other substituents (e.g., chloro, methyl, methoxy) could also be explored.
The Pyrrolidine Ring: The stereochemistry at the C3 position is crucial and would be investigated by synthesizing and testing both enantiomers. nih.gov The position of the side chain could be moved from C3 to C2. Furthermore, the pyrrolidine nitrogen could be substituted with various small alkyl or acyl groups to explore additional binding interactions or block metabolism. whiterose.ac.uk
The Methylene Linker: The ether linkage could be replaced with other functionalities, such as an amine or a thioether, to alter geometry and hydrogen bonding capacity.
A series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues were synthesized and found to be potent inhibitors of norepinephrine (B1679862) and serotonin (B10506) reuptake, demonstrating the utility of this type of scaffold in developing CNS-targeted drugs and establishing clear SAR. nih.gov
Table 4: Potential Modifications for an SAR Study
| Modification Site | Rationale for Modification | Example Modifications |
|---|---|---|
| Phenyl Ring Substitution | Probe electronic and steric effects; alter lipophilicity and metabolic stability. | 2,4-difluoro; 3-chloro-4-fluoro; 3-cyano; 4-trifluoromethyl |
| Pyrrolidine N-Substitution | Explore new binding vectors; improve metabolic stability; modulate basicity. | N-methyl; N-acetyl; N-mesyl |
| Pyrrolidine Stereochemistry | Investigate stereo-specific binding requirements of the target. | (R)-enantiomer vs. (S)-enantiomer |
Future Research Directions and Emerging Methodologies for 3 3,4 Difluorophenoxy Methyl Pyrrolidine
Integration with Artificial Intelligence and Machine Learning in Compound Design and Optimization
The convergence of artificial intelligence (AI) and medicinal chemistry offers a paradigm shift in drug discovery, enabling rapid, data-driven optimization of lead compounds. mdpi.comnih.gov For 3-[(3,4-Difluorophenoxy)methyl]pyrrolidine, AI and machine learning (ML) can be leveraged to navigate the vast chemical space and predict key molecular properties, thereby accelerating the design-make-test-analyze cycle.
Machine learning models, particularly deep learning algorithms like recurrent neural networks (RNNs) or graph convolutional networks (GCNs), can be trained on large datasets of known bioactive compounds, including kinase inhibitors and other small molecules. arxiv.orgacs.org These models can learn complex structure-activity relationships (SAR) and structure-property relationships (SPR). For instance, an ML model could be developed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of novel derivatives of this compound based solely on their chemical structure. nih.gov This predictive power allows for the in silico screening of thousands of virtual analogues, prioritizing those with the most promising combination of high efficacy and low toxicity for synthesis. mdpi.commdpi.com
Furthermore, generative AI models can propose entirely new molecular structures with desired characteristics. mdpi.com By providing the model with a target profile—for example, high affinity for a specific kinase and favorable solubility—the AI can generate novel pyrrolidine (B122466) derivatives that are structurally distinct from the initial compound but optimized for the desired biological activity. nih.gov This approach not only streamlines the optimization process but also has the potential to uncover novel chemical scaffolds with improved therapeutic indices. mdpi.com
Table 1: Illustrative Application of AI/ML in Predicting Properties of this compound Analogues
| Compound Analogue | Predicted Kinase Affinity (IC₅₀, nM) | Predicted Aqueous Solubility (mg/L) | Predicted Toxicity Risk (Score) | Synthesis Priority |
| Analogue A | 15 | 150 | 0.2 | High |
| Analogue B | 250 | 25 | 0.8 | Low |
| Analogue C | 8 | 120 | 0.3 | High |
| Analogue D | 120 | 200 | 0.1 | Medium |
| This table is for illustrative purposes only and represents hypothetical data that could be generated by predictive AI/ML models. |
Development of Novel Biocatalytic and Flow Chemistry Methodologies for Synthesis
The synthesis of chiral molecules like this compound often involves complex, multi-step processes. Future research will likely focus on developing more efficient, sustainable, and scalable synthetic routes through biocatalysis and flow chemistry.
Biocatalysis , the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity and environmental impact. nih.govresearchgate.net Engineered enzymes, such as evolved variants of cytochrome P450, have been successfully used to construct chiral pyrrolidines with high enantioselectivity. nih.govescholarship.orgacs.orgcaltech.edu Future efforts could involve developing a specific enzyme or an enzymatic cascade capable of asymmetrically synthesizing the 3-substituted pyrrolidine core of the target molecule. This would provide a greener alternative to traditional chemical catalysts, operating under mild conditions and potentially reducing the number of synthetic steps. nih.gov
Flow chemistry , the practice of performing chemical reactions in a continuous-flow reactor, presents a paradigm shift from traditional batch processing. ethernet.edu.etakademibokhandeln.se This technology offers enhanced safety, better heat and mass transfer, and improved reproducibility for the synthesis of heterocyclic compounds. ethernet.edu.etporrua.mxmdpi.com A continuous-flow process for this compound could involve pumping starting materials through heated coils and columns packed with solid-supported reagents or catalysts, allowing for rapid reaction optimization and scale-up. durham.ac.uk The integration of AI with flow chemistry systems can create automated synthesis platforms that can self-optimize reaction conditions to maximize yield and purity. researchgate.net
Advanced Biophysical Techniques for Elucidating Dynamic Molecular Interactions
Understanding how this compound interacts with its biological target(s) at a molecular level is crucial for rational drug design. Advanced biophysical techniques provide detailed insights into the thermodynamics and kinetics of these interactions. worldscientific.comresearchgate.net
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful label-free methods for characterizing binding events. youtube.com SPR can measure the on-rate (kₐ) and off-rate (kₔ) of a compound binding to its target, providing a detailed kinetic profile of the interaction. sygnaturediscovery.comnih.gov ITC directly measures the heat released or absorbed during binding, allowing for the determination of the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS). youtube.comnih.gov Applying these techniques to this compound would provide a comprehensive thermodynamic and kinetic signature of its target engagement, guiding further structural modifications to enhance binding affinity and specificity.
Nuclear Magnetic Resonance (NMR) spectroscopy is another invaluable tool for studying protein-ligand interactions in solution. nih.govyoutube.com NMR can identify the specific atoms of the compound and the protein involved in the interaction, revealing the binding mode and any conformational changes that occur upon binding. youtube.com Advanced NMR experiments can also probe the dynamics of the interaction, providing information on the flexibility of the compound in the binding pocket. youtube.com
Table 2: Hypothetical Biophysical Data for the Interaction of this compound with a Target Protein
| Technique | Parameter | Value | Interpretation |
| SPR | Kₐ (M⁻¹) | 2.5 x 10⁷ | High affinity |
| kₐ (M⁻¹s⁻¹) | 1.2 x 10⁵ | Fast on-rate | |
| kₔ (s⁻¹) | 4.8 x 10⁻³ | Slow off-rate, long residence time | |
| ITC | ΔH (kcal/mol) | -8.5 | Enthalpically driven binding |
| TΔS (kcal/mol) | 1.5 | Favorable entropic contribution | |
| Stoichiometry (n) | 1.05 | 1:1 binding ratio | |
| This table is for illustrative purposes only and represents hypothetical data that could be generated from biophysical experiments. |
Exploration of Novel Biological Targets and Research Areas through Phenotypic Screening
While target-based drug discovery has been a dominant strategy, phenotypic screening is experiencing a resurgence as a powerful, unbiased approach to identify compounds with a desired biological effect without a priori knowledge of the molecular target. nih.govnih.gov This method is particularly valuable for complex diseases like those affecting the central nervous system (CNS), where the underlying pathology is often multifactorial. nih.govdrugtargetreview.com
A phenotypic screen could involve testing this compound and a library of its analogues in complex, physiologically relevant in vitro models, such as patient-derived induced pluripotent stem cells (iPSCs) or neuronal co-cultures. nih.govgeneonline.com The effect of the compounds on a specific cellular phenotype—for instance, neurite outgrowth, reduction of protein aggregates, or protection from glucolipotoxicity—would be measured. nih.govacs.org This approach could uncover entirely new therapeutic applications for this chemical scaffold. nih.gov
Once a "hit" with a desirable phenotype is identified, modern target deconvolution techniques, such as chemical proteomics or CRISPR-based genetic screens, can be employed to identify the specific protein(s) that the compound interacts with to produce its effect. acs.orgbiorxiv.org This "phenotype-first" strategy can reveal novel drug targets and mechanisms of action that might be missed by conventional target-based approaches. nih.gov
Development of Advanced Analytical Techniques for Comprehensive In Situ Characterization
The physical properties of an active pharmaceutical ingredient (API), such as its crystalline form and particle size, are critical for its stability, solubility, and bioavailability. Advanced analytical techniques are essential for characterizing and controlling these properties during development and manufacturing. ijpsjournal.com
Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. europeanpharmaceuticalreview.comsailife.comnih.gov For the crystallization of this compound, PAT tools like in-situ Raman or near-infrared (NIR) spectroscopy can monitor the process in real-time, providing information on concentration, polymorphic form, and crystal size distribution. researchgate.net This allows for the development of robust crystallization processes that consistently produce the desired solid form. acs.org
Dynamic Nuclear Polarization (DNP)-enhanced solid-state NMR is an emerging technique that can dramatically increase the sensitivity of NMR for solid samples. nih.gov This would allow for detailed structural characterization of different solid forms of this compound, even in low-dose formulations where the API concentration is very low. nih.gov This level of detailed in-situ characterization is crucial for ensuring the quality and performance of the final drug product.
Q & A
Q. How to address low yields in cross-coupling reactions involving pyrrolidine intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
